molecular formula C24H25ClN4O4S B2807199 N-(3-chloro-4-methoxyphenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 1110971-84-0

N-(3-chloro-4-methoxyphenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2807199
CAS RN: 1110971-84-0
M. Wt: 501
InChI Key: MXJGQOYUKCBZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H25ClN4O4S and its molecular weight is 501. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Novel Compounds

Research has been conducted on the synthesis of novel compounds with similar structures, demonstrating the interest in exploring new chemical entities for potential therapeutic uses. For instance, Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Properties

Vinayak et al. (2014) synthesized novel acetamide derivatives of oxadiazole and evaluated their anticancer properties against several human cancer cell lines, providing a framework for understanding the potential anticancer activities of related compounds (Vinayak, Sudha, Lalita, & Kumar, 2014).

Antimicrobial Activities

The synthesis and evaluation of novel compounds for antimicrobial activities are a significant area of research. Kerru et al. (2019) prepared new thienopyrimidine linked rhodanine derivatives and screened them for in vitro antimicrobial activity, showing that some compounds possess potent antibacterial potency (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).

Chemical Reactivity and Synthesis Techniques

Chemical Reactivity and Derivatives Synthesis

Farouk et al. (2021) explored the chemical reactivity of a pyrimidine derivative towards various nucleophiles, leading to the construction of novel nitrogen heterocyclic compounds. This research demonstrates the versatility of pyrimidine-based structures in synthesizing diverse compounds with potential biological activities (Farouk, Ibrahim, & El-Gohary, 2021).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[6-[(3-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O4S/c1-32-17-5-3-4-15(10-17)12-29-9-8-20-18(13-29)23(31)28-24(27-20)34-14-22(30)26-16-6-7-21(33-2)19(25)11-16/h3-7,10-11H,8-9,12-14H2,1-2H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJGQOYUKCBZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC(=CC=C4)OC)C(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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